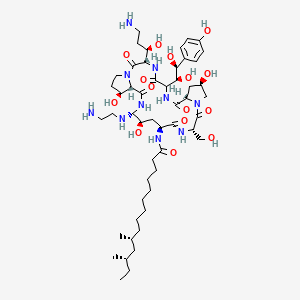
3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide: is a chemical compound with the following structure:
C9H17NO3S
It belongs to the class of 3-substituted thietane-1,1-dioxides . Thietane-1,1-dioxides are heterocyclic compounds containing a five-membered ring with a sulfur atom and an oxygen atom in adjacent positions. This particular compound features an amino group and an allyl ether functionality.
Métodos De Preparación
Synthetic Routes: The synthetic routes for 3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide may involve the following steps:
Thietane Ring Formation: Start with a suitable precursor containing the thietane ring. Introduce the amino group and the allyl ether functionality.
Oxidation: Oxidize the thietane ring to form the thietane 1,1-dioxide.
Industrial Production Methods: Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes. Detailed conditions and specific reagents would depend on the manufacturer.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The thietane ring can undergo oxidation to form the thietane 1,1-dioxide.
Substitution: The amino group can participate in substitution reactions.
Oxidation: Common oxidants include peracids (e.g., m-chloroperbenzoic acid).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major product is 3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide itself.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may be used in studies related to sulfur-containing compounds.
Medicine: Investigating its potential therapeutic properties.
Industry: For designing novel materials or catalysts.
Mecanismo De Acción
The exact mechanism of action is context-dependent and would require further research. it likely interacts with specific molecular targets or pathways relevant to its functional groups.
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
N-[2-(2-methylprop-2-enoxy)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c1-8(2)5-13-4-3-10-9-6-14(11,12)7-9/h9-10H,1,3-7H2,2H3 |
Clave InChI |
CKFCQGHEVIWXHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COCCNC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)




![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)






